N-[4-(cyclopentyloxy)phenyl]benzamide
Description
N-[4-(cyclopentyloxy)phenyl]benzamide is a benzamide derivative characterized by a cyclopentyloxy substituent attached to the para position of the aniline ring. The compound’s structure combines a benzamide core with a cyclopentyl ether moiety, which confers unique physicochemical and pharmacological properties. Benzamide derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor antagonism, and anticancer effects. The cyclopentyloxy group in this compound is hypothesized to enhance lipophilicity and influence binding interactions with target proteins, making it a candidate for therapeutic applications such as phosphodiesterase IV (PDE IV) inhibition or opioid receptor modulation .
Properties
IUPAC Name |
N-(4-cyclopentyloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(14-6-2-1-3-7-14)19-15-10-12-17(13-11-15)21-16-8-4-5-9-16/h1-3,6-7,10-13,16H,4-5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVXNAGMOIORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Alkoxy-Substituted Benzamides
- 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j) : This PDE IV inhibitor shares the cyclopentyloxy group but incorporates a dichloropyridyl substituent. It exhibits exceptional potency (IC₅₀ = 0.3 nM against pig aorta PDE IV) and selectivity, outperforming N-[4-(cyclopentyloxy)phenyl]benzamide in PDE IV inhibition assays .
- N-(4-Methoxyphenyl)benzamide : Lacking the cyclopentyloxy group, this simpler analog shows reduced lipophilicity and weaker PDE IV inhibition, highlighting the critical role of the cyclopentyl ether in enhancing target engagement .
Heterocyclic Benzamides
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (4b): Replacing the cyclopentyloxy group with a thiophene ring alters electronic properties and hydrogen-bonding capacity. This derivative demonstrates potent LSD1 inhibition (IC₅₀ = 12 nM) but diverges in therapeutic application compared to PDE-focused benzamides .
- Quinoxaline-Benzamide Hybrids (VIIa–d): Derivatives like N-(4-((3-methylquinoxalin-2-yl)amino)phenyl)benzamide integrate a quinoxaline moiety, shifting activity toward anticancer effects (e.g., apoptosis induction in MCF-7 cells) .
PDE IV Inhibition
Opioid Receptor Antagonism
- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methylpropyl}-4-phenoxybenzamide (12b): This κ-opioid receptor antagonist (Ke = 0.16 nM) shares a phenoxybenzamide scaffold but lacks the cyclopentyloxy group. Substitutions at the benzamide phenyl ring (e.g., 3-methyl) significantly enhance κ-receptor selectivity (89-fold over μ-receptors) .
Anticancer Activity
- 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide : Exhibits antifungal and anticancer activity (IC₅₀ = 8.2 µM against cervical cancer), demonstrating how heterocyclic substitutions redirect benzamide activity toward antiproliferative effects .
Physicochemical Properties
| Compound | Melting Point (°C) | LogP | PSA (Ų) |
|---|---|---|---|
| This compound* | Not reported | ~3.5† | 45.6 |
| N-(4-Methoxyphenyl)benzamide | 135–137 | 2.8 | 38.3 |
| 4b (Thiophene analog) | 218–220 | 3.9 | 78.5 |
| 15j (Dichloropyridyl analog) | 162–164 | 4.2 | 92.7 |
*Predicted using ADMETLab 2.0 ; †Estimated via ChemDraw.
Structure-Activity Relationship (SAR) Insights
- Cyclopentyloxy Group : Enhances lipophilicity and steric bulk, improving membrane permeability and target binding in PDE IV inhibitors .
- Substituent Position: Para-substitution on the benzamide phenyl ring (e.g., 4-phenoxy in 12b) optimizes receptor selectivity, while meta-substitutions (e.g., 3-chloro in 12e) reduce off-target interactions .
- Heterocyclic Additions : Thiophene or pyridine rings introduce π-π stacking interactions, diversifying therapeutic applications (e.g., LSD1 vs. PDE IV inhibition) .
Q & A
Q. What are the established synthetic routes for N-[4-(cyclopentyloxy)phenyl]benzamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-(cyclopentyloxy)aniline with benzoyl chloride derivatives under Schotten-Baumann conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Base selection : Use aqueous NaHCO₃ (pH 8–9) to neutralize HCl byproducts.
- Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity (>95%).
Example yields for analogous benzamides: 75–85% under optimized conditions .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine activation | DIPEA, DCM, 0°C | 78 |
| Acylation | Benzoyl chloride, THF | 82 |
| Purification | EtOH:H₂O | 95 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR : Diagnostic signals at δ 7.8–7.9 ppm (benzamide aromatic protons) and δ 4.5–4.7 ppm (cyclopentyloxy CH).
- IR spectroscopy : Amide I band (~1650 cm⁻¹) confirms C=O stretching.
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₉H₂₁NO₂: calc. 295.1572, obs. 295.1575).
Compare with PubChem-computed spectra for validation .
Q. How is solubility optimized for in vitro biological testing?
- Methodological Answer :
- Solvent systems : Prepare stock solutions in DMSO (≤1% final concentration in assays).
- Surfactants : Use 0.1% Tween-80 for aqueous dispersion.
- pH adjustment : For ionic analogs (e.g., dimethylamino derivatives), buffer at pH 6.5–7.4 to enhance stability .
Advanced Research Questions
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Stability profiling : Conduct HPLC stability studies under assay conditions (e.g., 37°C, pH 7.4) to detect degradation.
- Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays.
- Batch consistency : Characterize multiple synthetic batches via LC-MS to ensure purity >98%.
Example: Dimethylamino analogs showed improved interassay consistency when stored at -80°C under argon .
Q. What computational methods predict the binding affinity of this compound to protein targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, EGFR) to generate binding poses.
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns (AMBER force field) to assess stability.
- Experimental validation : Isothermal titration calorimetry (ITC) quantifies ΔG and Kd.
Note: Thiadiazole-containing analogs showed improved docking scores when solvation effects were modeled .
Q. How to resolve discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Perform shake-flask partitioning (octanol/water) with HPLC quantification (C18 column, 60:40 MeCN/H₂O).
- Computational recalibration : Apply COSMO-RS to adjust fragmentation-based predictions using experimental data.
Example: For a related benzamide, experimental LogP averaged 2.3 vs. predicted 1.9, requiring model recalibration .
| Method | LogP Value | Conditions |
|---|---|---|
| Shake-flask | 2.3 ± 0.1 | pH 7.4, 25°C |
| HPLC | 2.4 | C18, 60:40 MeCN/H₂O |
| Computational | 1.9 | COSMO-RS |
Q. What strategies mitigate hazards during large-scale synthesis?
- Methodological Answer :
- Risk assessment : Follow NIH/ACS guidelines for handling acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) and cyanuric acid derivatives.
- Ventilation : Use fume hoods for reactions releasing HCl gas.
- Waste management : Neutralize acidic byproducts with 10% NaOH before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
